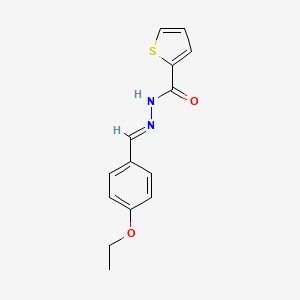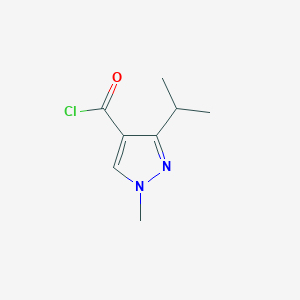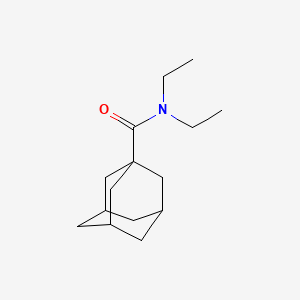![molecular formula C20H13Cl3N2O3S B11709226 1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)
1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-clorofenil)sulfonil]-2-[(2,4-diclorofenoxi)metil]-1H-bencimidazol es un compuesto orgánico complejo que pertenece a la clase de los benzimidazoles. Este compuesto se caracteriza por la presencia de un núcleo de benzimidazol, que es una estructura de anillo fusionado que contiene anillos de benceno e imidazol.
Métodos De Preparación
La síntesis de 1-[(4-clorofenil)sulfonil]-2-[(2,4-diclorofenoxi)metil]-1H-bencimidazol normalmente implica varios pasos, incluyendo la formación del núcleo de benzimidazol y la posterior introducción de los grupos clorofenilo y diclorofenoxi. Una ruta sintética común involucra la reacción de o-fenilendiamina con un derivado de ácido carboxílico adecuado para formar el núcleo de benzimidazol. Esto es seguido por reacciones de sulfonilación y eterificación para introducir los grupos clorofenilo y diclorofenoxi, respectivamente .
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de catalizadores eficientes, condiciones de reacción de alto rendimiento y técnicas de purificación para garantizar la pureza y calidad del producto final.
Análisis De Reacciones Químicas
1-[(4-clorofenil)sulfonil]-2-[(2,4-diclorofenoxi)metil]-1H-bencimidazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes fuertes, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un grupo sulfuro o tiol.
Sustitución nucleofílica: La posición bencílica es susceptible a reacciones de sustitución nucleofílica, que pueden usarse para introducir diferentes grupos funcionales
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Los principales productos formados dependen de las condiciones específicas de reacción y de los reactivos utilizados.
Aplicaciones Científicas De Investigación
1-[(4-clorofenil)sulfonil]-2-[(2,4-diclorofenoxi)metil]-1H-bencimidazol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: La estructura única del compuesto lo convierte en un candidato potencial para el estudio de interacciones enzimáticas y unión a proteínas.
Medicina: Se está llevando a cabo una investigación para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos medicamentos con propiedades antimicrobianas o anticancerígenas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas, como alta estabilidad térmica o resistencia a la degradación química
Mecanismo De Acción
El mecanismo de acción de 1-[(4-clorofenil)sulfonil]-2-[(2,4-diclorofenoxi)metil]-1H-bencimidazol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos sulfonilo y diclorofenoxi del compuesto juegan un papel crucial en su afinidad de unión y especificidad. Estas interacciones pueden conducir a la inhibición o activación de diversas vías bioquímicas, dependiendo del objetivo y el contexto de su uso .
Comparación Con Compuestos Similares
Los compuestos similares a 1-[(4-clorofenil)sulfonil]-2-[(2,4-diclorofenoxi)metil]-1H-bencimidazol incluyen:
2-(4-clorofenil)sulfonil-1-fenil-etanona: Este compuesto comparte el grupo clorofenil sulfonilo, pero difiere en la estructura central y los sustituyentes adicionales.
Sulfenona: Otro compuesto con un grupo sulfonilo similar, pero con estructura y propiedades generales diferentes.
1-[(4-Clorofenil)sulfonil]-2-metil-1H-bencimidazol: Este compuesto está estrechamente relacionado, pero tiene un grupo metilo en lugar del grupo diclorofenoxi.
La singularidad de 1-[(4-clorofenil)sulfonil]-2-[(2,4-diclorofenoxi)metil]-1H-bencimidazol radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C20H13Cl3N2O3S |
|---|---|
Peso molecular |
467.7 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfonyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole |
InChI |
InChI=1S/C20H13Cl3N2O3S/c21-13-5-8-15(9-6-13)29(26,27)25-18-4-2-1-3-17(18)24-20(25)12-28-19-10-7-14(22)11-16(19)23/h1-11H,12H2 |
Clave InChI |
DMWBKBDSTWUHKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)Cl)COC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)

![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
